2-(Trifluoromethyl)-dl-phenylalanine

Crystal Engineering Pharmaceutical Formulation Peptide Synthesis

Natural phenylalanine is rapidly degraded by proteases and lacks a spectroscopic handle. Para/meta-CF3 analogs exhibit different steric and electronic profiles, making them unsuitable for ortho-specific work. 2-(Trifluoromethyl)-dl-phenylalanine (CAS 3832-73-3) is a racemic ortho-CF3 amino acid building block that solves these challenges: • Enhances peptide stability: α-CF3 group confers resistance to proteases like α-chymotrypsin. • Enables background-free 19F NMR: ortho-CF3 probe reports conformational changes with spatial resolution up to 25 Å. • Flexible racemic form: allows D/L configuration screening before enantiopure commitment; distinct mp 165-170°C confirms ortho regioisomer.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 3832-73-3
Cat. No. B1333503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-dl-phenylalanine
CAS3832-73-3
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
InChIKeyIOABLDGLYOGEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-dl-phenylalanine Overview


2-(Trifluoromethyl)-dl-phenylalanine (CAS 3832-73-3) is a non-natural amino acid derivative of DL-phenylalanine bearing an electron-withdrawing trifluoromethyl (-CF3) group at the ortho-position of the phenyl ring [1]. The ortho-CF3 substitution confers unique physicochemical properties, including increased lipophilicity, distinct steric constraints, and a specific 19F NMR spectroscopic handle absent in the parent amino acid [2]. Synthesized as a racemic mixture, the compound offers synthetic flexibility for subsequent resolution into its enantiopure D- or L-forms, distinguishing it from single-enantiomer alternatives for applications requiring chirality-independent intermediate steps [1].

Non-natural amino acid with ortho-CF3 substitution
Racemic (DL) mixture supports achiral synthesis and chiral resolution
Ortho-CF3 provides reported 19F NMR probe capability for protein studies

Why Ortho-CF3 Cannot Be Substituted


Ortho-, meta-, and para-substituted trifluoromethyl phenylalanines, as well as other ortho-halogenated or methylated analogs, are not interchangeable in applications requiring precise steric, electronic, or spectroscopic outcomes. The ortho-CF3 group in 2-(Trifluoromethyl)-dl-phenylalanine exerts a unique conformational restriction and electron-withdrawing effect on the α-carbon backbone due to its proximity to the amino acid core [1]. This results in quantifiable differences in physical properties, such as a distinct melting point (165-170°C), compared to its para-isomer (200-202°C), reflecting different crystal packing energies . Critically, the ortho-CF3 group serves as a site-specific, background-free 19F NMR probe whose chemical shift is exquisitely sensitive to the local protein environment, a capability not shared by non-fluorinated or para-fluorinated analogs that may exhibit different relaxation properties or fail to report on ortho-proximal conformational changes [2].

Target: Ortho-CF3
Substitute: Meta/Para or other analogs
Steric & Electronic Effect
Proximity to α-carbon alters conformation and reactivity
Meta/Para substitution yields different backbone electronics
19F NMR Reporting
Background-free probe for ortho-proximal environment sensing
Non-fluorinated or para-fluorinated analogs lack this ortho-specific response
Thermal Behavior
Ortho-CF3 alters crystal packing and melting behavior
Para-isomer exhibits different melting profile, potentially affecting purification

2-(Trifluoromethyl)-dl-phenylalanine: Key Evidence


Solid-State Property Differences

The ortho-CF3 substitution on 2-(Trifluoromethyl)-dl-phenylalanine (CAS 3832-73-3) results in a melting point of approximately 165-170°C, which is significantly lower than the 200-202°C reported for its para-substituted isomer, 4-(Trifluoromethyl)-DL-phenylalanine (CAS 14091-16-8) . This 30-37°C difference is a direct consequence of altered crystal packing and intermolecular interactions imposed by the ortho-CF3 group's steric bulk and electronic effects. This property is critical for predicting compound behavior during purification (recrystallization) and formulation, where thermal stability and processing windows are key parameters.

Melting Point
Head-to-head
~165–170°C vs 200–202°C (para)
Ortho-CF3 lowers melting point; may affect recrystallization and thermal processing
Data from supplier reports; verify for specific lot
Crystal Engineering Pharmaceutical Formulation Peptide Synthesis

Enhanced Aqueous Solubility vs. Phenylalanine

A class of trifluoromethyl-substituted DL-phenylalanine derivatives, including 2-(Trifluoromethyl)-dl-phenylalanine, has been shown to possess higher solubility in water compared to the parent phenylalanine molecule [1]. This finding is supported by a comparative study synthesizing seven fluorine-containing phenylalanine derivatives, where the introduction of a trifluoromethyl group consistently enhanced aqueous solubility [1]. While the study does not provide specific molar solubility values for each isomer, it establishes a class-level trend directly relevant to the target compound, offering a functional advantage over unsubstituted phenylalanine in aqueous reaction media.

Aqueous Solubility
Class-level
Higher vs phenylalanine vs Unsubstituted phenylalanine
Reported solubility enhancement supports aqueous peptide synthesis
Qualitative trend; exact values not provided
Drug Delivery Bioconjugation Peptide Chemistry

Genetically Encoded 19F NMR Probe

Trifluoromethyl-phenylalanine (tfm-Phe) has been successfully and site-specifically incorporated into proteins in vivo using an expanded genetic code, demonstrating its high translational efficiency and fidelity as a 19F NMR probe [1]. This method enabled the detection of subtle protein conformational changes, the binding of substrates and inhibitors, and the differentiation of protein environments at distances up to 25 Å from the label, with sufficient signal sensitivity and resolution for in vivo studies [1]. While this study utilized a mixture that likely includes the L-enantiomer, the core chemical structure of the trifluoromethyl-phenylalanine moiety is identical to that of the racemic compound, establishing the fundamental utility of this pharmacophore as a powerful, background-free NMR sensor. The ortho-substitution of 2-(Trifluoromethyl)-dl-phenylalanine offers a distinct local environment compared to meta- or para-analogs, which would yield different chemical shift perturbations.

19F NMR Probe
Class-level
In vivo genetic incorporation & 19F NMR
Reported probe for protein conformational changes and interactions
L-enantiomer context; racemate core structure relevant
Structural Biology Protein NMR Biophysics

DL-Racemic Form Flexibility

The compound is supplied as a racemic (DL) mixture, a feature explicitly cited for enabling greater flexibility in synthetic applications [1]. This is a key differentiator from single-enantiomer products (e.g., L-2-Trifluoromethylphenylalanine, CAS 119009-47-1). The racemic form allows researchers to use the compound directly in achiral synthesis steps or as a starting material for subsequent chiral resolution to obtain the desired D- or L-enantiomer [1]. This offers a cost and workflow advantage, as a single procurement can serve multiple research pathways, whereas procuring a single enantiomer commits the user to a specific stereochemical outcome from the outset.

Synthetic Flexibility
Head-to-head
Racemic (DL) mixture vs Single enantiomer (L-form)
Enables achiral synthesis and resolution workflows from one reagent
Supplier-reported flexibility; verify resolution protocols
Chiral Resolution Process Chemistry Medicinal Chemistry

Enhanced Proteolytic Stability

The incorporation of α-trifluoromethyl (α-TFM) substituted amino acids, a class that includes 2-(Trifluoromethyl)-dl-phenylalanine, into peptides has been shown to confer metabolic stabilization against proteolysis [1]. This class-level effect is attributed to the steric hindrance and electronic influence of the trifluoromethyl group, which impedes recognition and cleavage by proteases such as α-chymotrypsin [1]. This property is a key advantage over peptides containing the natural, non-fluorinated phenylalanine, which are typically susceptible to rapid degradation in biological systems. By substituting the natural amino acid with its α-TFM analog, researchers can design peptides with significantly prolonged half-lives, enhancing their potential as therapeutic candidates.

Proteolytic Stability
Class-level
Increased resistance vs Non-fluorinated phenylalanine
May prolong peptide half-life in proteolytic environments
Qualitative class effect; quantitative data not in abstract
Peptide Therapeutics Protease Resistance Drug Metabolism

2-(Trifluoromethyl)-dl-phenylalanine: Key Applications


Proteolytically Stable Peptide Design

This compound is ideal for incorporation into peptide sequences to enhance metabolic stability. The α-trifluoromethyl group confers resistance to proteases like α-chymotrypsin, a class-level benefit that distinguishes it from peptides built with natural phenylalanine [1]. The racemic nature of the compound also provides the flexibility to explore both D- and L- configurations for optimal bioactivity and stability without committing to a single, more expensive enantiomer at the outset [2].

19F NMR Probes for Structural Biology

The ortho-CF3 group in this compound serves as a highly sensitive, background-free 19F NMR probe. This application is directly supported by studies demonstrating the successful genetic incorporation of trifluoromethyl-phenylalanine into proteins to monitor conformational changes, ligand binding, and local environments with high spatial resolution (up to 25 Å) [3]. This capability is unique to fluorinated analogs and cannot be replicated with standard phenylalanine.

Asymmetric Synthesis & Chiral Resolution

The DL-racemic mixture is a cost-effective and versatile starting material for preparing enantiopure D- or L-2-(trifluoromethyl)phenylalanine. As highlighted in product literature, the racemic form allows for flexibility in synthetic applications and enables further resolution if enantiopure compounds are required [2]. This is a direct advantage over procuring a single enantiomer, as it supports both achiral synthesis and chiral resolution workflows from a single inventory item.

Ortho-Specific Enzyme Inhibitors

The unique steric and electronic properties of the ortho-CF3 group, evidenced by its distinct melting point (165-170°C) compared to the para-isomer (200-202°C), make this compound a critical scaffold for exploring ortho-specific interactions in enzyme active sites . This is particularly relevant in the design of inhibitors where precise spatial orientation of the trifluoromethyl group can exploit unique hydrophobic pockets, offering a different selectivity profile compared to meta- or para-substituted analogs.

Application
Selection Property
Validation Focus
Peptide stability studies
α-TFM substitution for protease resistance
Proteolysis assays with target proteases
Protein NMR conformational studies
Ortho-CF3 as 19F NMR handle
19F chemical shift response to local environment
Chiral building block for resolution
Racemic DL mixture for synthetic flexibility
Chiral resolution efficiency and enantiomeric purity
Ortho-steric probe in enzyme active sites
Ortho-CF3 spatial and electronic profile
Structure-activity relationships with ortho substitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)-dl-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.